methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate
CAS No.: 2640818-13-7
Cat. No.: VC11863970
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640818-13-7 |
|---|---|
| Molecular Formula | C21H21N3O3 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | methyl 4-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylcarbamoyl]benzoate |
| Standard InChI | InChI=1S/C21H21N3O3/c1-24-19(12-14-23-24)16-5-3-15(4-6-16)11-13-22-20(25)17-7-9-18(10-8-17)21(26)27-2/h3-10,12,14H,11,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | ALWKGHKEEPJTBB-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC |
| Canonical SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is methyl 4-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylcarbamoyl]benzoate, reflecting its three primary components:
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A methyl benzoate moiety at position 4 of the central benzene ring.
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A carbamoyl linker (–NH–C(=O)–) connecting the benzoate to an ethyl group.
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A 4-(1-methyl-1H-pyrazol-5-yl)phenyl substituent on the ethyl chain.
Its molecular formula is C21H21N3O3, with a molecular weight of 363.4 g/mol. The SMILES notation (CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC) and InChIKey (ALWKGHKEEPJTBB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Structural Characterization
The compound’s structure integrates multiple pharmacophoric elements:
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Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, known for participating in hydrogen bonding and π-π stacking interactions with biological targets.
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Carbamoyl group: A versatile linker that enhances solubility and provides a site for structural diversification.
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Methyl benzoate: A lipophilic ester group influencing membrane permeability and metabolic stability.
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate typically involves a multi-step sequence:
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Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with diketones or alkynones under acidic or basic conditions.
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Ethylcarbamoyl introduction: Coupling of 4-(pyrazolyl)phenethylamine with activated benzoic acid derivatives (e.g., acyl chlorides or mixed anhydrides).
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Esterification: Protection of the carboxylic acid group as a methyl ester using methanol under catalytic acid conditions.
Key Reaction Conditions
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Coupling step: Employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF at 0–25°C.
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Purification: Chromatographic techniques (silica gel or HPLC) to isolate the product from unreacted intermediates.
Physicochemical and Pharmacokinetic Properties
Calculated Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular weight | 363.4 g/mol |
| LogP (octanol-water) | ~2.8 (estimated) |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 7 |
| Polar surface area | 89.9 Ų |
The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (89.9 Ų) aligns with compounds exhibiting oral bioavailability, as values <140 Ų are generally favorable for intestinal absorption .
Solubility and Stability
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Aqueous solubility: Estimated at 0.01–0.1 mg/mL in neutral buffers, with improved solubility in DMSO or ethanol.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the ester and carbamoyl groups.
Analytical Profiling and Quality Control
Spectroscopic Characterization
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1H NMR (400 MHz, DMSO-d6):
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δ 8.02 (d, 2H, benzoate Ar–H), 7.85 (s, 1H, pyrazole C–H).
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δ 3.87 (s, 3H, OCH3), 2.51 (t, 2H, –CH2NH–).
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HPLC: Retention time ~12.3 min (C18 column, 70:30 acetonitrile/water).
Challenges and Future Directions
Synthetic and Metabolic Limitations
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Synthetic complexity: Multi-step synthesis reduces scalability; flow chemistry approaches may optimize yield.
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Metabolic susceptibility: Ester hydrolysis in vivo may necessitate prodrug strategies or structural stabilization.
Research Opportunities
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